4-Chloro-2-isobutoxyphenylboronic acid

Boronic acid stability Protodeboronation Electron-withdrawing group

Specifically designed for medicinal chemistry hit-to-lead campaigns that demand sterically encumbered biaryl motifs. The 4-chloro substituent retards protodeboronation, enabling longer reaction windows and robust kilogram-scale manufacturing. The ortho-isobutoxy group suppresses homocoupling, delivering high-fidelity Suzuki-Miyaura couplings. Available in ≥97% purity; ideal for diversifying libraries via subsequent nucleophilic aromatic substitution or transition-metal catalysis at the chloro site.

Molecular Formula C10H14BClO3
Molecular Weight 228.479
CAS No. 1256355-06-2
Cat. No. B595147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-isobutoxyphenylboronic acid
CAS1256355-06-2
Synonyms4-Chloro-2-isobutoxyphenylboronic acid
Molecular FormulaC10H14BClO3
Molecular Weight228.479
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)Cl)OCC(C)C)(O)O
InChIInChI=1S/C10H14BClO3/c1-7(2)6-15-10-5-8(12)3-4-9(10)11(13)14/h3-5,7,13-14H,6H2,1-2H3
InChIKeyOLKLKLXBOXFPJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-isobutoxyphenylboronic acid (CAS 1256355-06-2): Procurement-Grade Boronic Acid Building Block for Suzuki-Miyaura Cross-Coupling


4-Chloro-2-isobutoxyphenylboronic acid (CAS 1256355-06-2) is an ortho-substituted arylboronic acid featuring a 4-chloro and a 2-isobutoxy substituent on the phenyl ring. It is a white to off-white solid with a molecular weight of 228.48 g/mol and is commercially available in purities of ≥97% [1]. As a member of the phenylboronic acid class, it is employed as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl and vinyl-aryl carbon-carbon bonds .

Why 4-Chloro-2-isobutoxyphenylboronic Acid Cannot Be Replaced by Simpler Phenylboronic Acid Analogs


Generic phenylboronic acids lack the specific substitution pattern required for many synthetic targets. The 4-chloro substituent provides an electron-withdrawing handle that modulates the electronic character of the aryl ring, influencing both the rate of transmetalation and the stability of the boronic acid toward protodeboronation [1]. The ortho-isobutoxy group introduces steric bulk and oxygen Lewis basicity that can affect catalyst binding and regioselectivity in subsequent transformations. Substituting with 4-chlorophenylboronic acid (CAS 1679-18-1) or 2-isobutoxyphenylboronic acid (CAS 833486-92-3) would alter the electronic and steric profile, potentially leading to lower yields, side-product formation, or complete failure in coupling reactions where this precise substitution is required .

4-Chloro-2-isobutoxyphenylboronic Acid: Quantitative Differentiation Evidence Versus Closest Analogs


Electron-Withdrawing Chloro Substituent Enhances Protodeboronation Stability Relative to Electron-Rich Analogs

The 4-chloro substituent imparts electron-withdrawing character, which retards protodeboronation—a common degradation pathway that can compromise coupling yields. In a systematic study of arylboronic acid protodeboronation, electron-withdrawing groups (e.g., -Cl, -CF3) required >6 h for >90% conversion, whereas electron-donating groups (e.g., -OCH3, -CH3) underwent rapid protodeboronation in 1–4 h [1].

Boronic acid stability Protodeboronation Electron-withdrawing group

Ortho-Isobutoxy Group Provides Steric Shielding to Suppress Homocoupling Side-Reactions

The ortho-isobutoxy substituent introduces steric bulk that can shield the boron center, reducing undesired homocoupling of the boronic acid. In Suzuki-Miyaura couplings with di-ortho-substituted arylboronic acids, homocoupling byproducts are typically reduced by 30–50% compared to unhindered analogs .

Suzuki-Miyaura coupling Homocoupling suppression Ortho-substituent effect

Electron-Withdrawing Chloro Substituent Accelerates Oxidative Addition in Cross-Coupling with Aryl Chlorides

When paired with an electron-deficient aryl chloride coupling partner, the electron-withdrawing chloro group on the boronic acid accelerates the oxidative addition step. Studies show that aryl chlorides bearing electron-withdrawing groups achieve 92–98% yield within 1 h, compared to 78–88% yield for electron-neutral or -donating aryl chlorides under identical conditions [1].

Suzuki-Miyaura coupling Aryl chloride reactivity Electron-deficient boronic acid

4-Chloro-2-isobutoxyphenylboronic Acid: High-Value Application Scenarios in Medicinal Chemistry and Process Development


Synthesis of 4-Chloro-2-isobutoxybiaryl Pharmacophores

Used as a key building block in the construction of biaryl motifs containing both a chloro leaving group and an isobutoxy ether. The ortho-isobutoxy group can be later cleaved or functionalized, while the 4-chloro provides a site for further diversification via nucleophilic aromatic substitution or transition-metal catalysis .

Library Synthesis of Sterically Hindered Biaryls

The ortho-substituent suppresses homocoupling and enables high-fidelity Suzuki couplings with diverse aryl halides, making this boronic acid ideal for generating arrays of sterically encumbered biaryls in medicinal chemistry hit-to-lead campaigns .

Process-Scale Couplings Requiring Extended Reagent Stability

The electron-withdrawing chloro group retards protodeboronation, allowing for longer reaction times and more robust process windows in kilogram-scale manufacturing. This stability reduces the need for freshly prepared boronic acid and lowers the risk of batch failure [1].

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